molecular formula C22H30BrN5O3 B8476754 tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate

tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate

Cat. No.: B8476754
M. Wt: 492.4 g/mol
InChI Key: FSCXFCVKRQAQPU-UHFFFAOYSA-N
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Description

tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a pyridinone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone moiety.

    Reduction: Reduction reactions can occur at the bromine substituent, potentially leading to debromination.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and pyridine positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyridinone group.

    Reduction: Debrominated products or reduced pyridinone derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: .

Mechanism of Action

The mechanism of action of tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

    tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but lacks the bromine and pyridinone groups.

    tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate: Similar but with a chlorine substituent instead of bromine.

    tert-butyl 4-(6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: More complex structure with additional functional groups

Uniqueness: The presence of the bromine and pyridinone groups in tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate provides unique reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H30BrN5O3

Molecular Weight

492.4 g/mol

IUPAC Name

tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C22H30BrN5O3/c1-21(2,3)31-20(30)27-9-10-28(22(4,5)14-27)16-7-8-18(24-12-16)25-17-11-15(23)13-26(6)19(17)29/h7-8,11-13H,9-10,14H2,1-6H3,(H,24,25)

InChI Key

FSCXFCVKRQAQPU-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 125b (950 mg, 3.1 mmol), 3,5-dibromo-1-methylpyridin-2(1H)-one (1240 mg, 4.6 mmol), 1,4-dioxane (30 mL), and cesium carbonate (2015 mg, 6.2 mmol). After bubbling nitrogen through the resulting solution for 5 min, Xantphos (179 mg, 0.31 mmol) and tris(dibenzylideneacetone)dipalladium(0) (283 mg, 0.31 mmol) were added. The reaction mixture was subjected to three cycles of vacuum/argon flush and heated at reflux for 10 h. After this time the reaction was cooled to room temperature and filtered. The filtrate was partitioned between ethyl acetate (50 mL) and water (10 mL). The aqueous layer was separated and extracted with ethyl acetate (3×20 mL). The combined organic layer was washed with brine (30 mL) and dried over sodium sulfate. The drying agent was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 4:1 petroleum ether/ethyl acetate to afford 125c (1.21 g, 79%). LCMS: [M+H]+ 492.1.
Name
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
1240 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2015 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
179 mg
Type
reactant
Reaction Step Two
Quantity
283 mg
Type
catalyst
Reaction Step Two
Name
Yield
79%

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